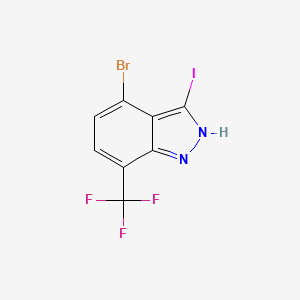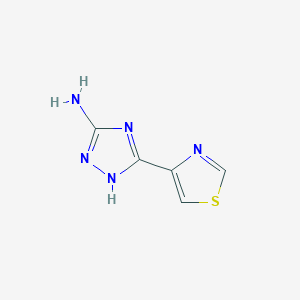![molecular formula C14H20BrN3 B13664483 3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13664483.png)
3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[55]undecane is a complex organic compound featuring a spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[55]undecane typically involves multiple steps, starting with the preparation of the spiro[55]undecane core This core can be synthesized through a series of reactions involving the formation of spirocyclic intermediates
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The final product is typically purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The bromopyridinyl group can engage in various binding interactions, while the spirocyclic structure provides a rigid framework that can influence the compound’s overall activity. These interactions can modulate biological pathways, making the compound useful in drug design and other applications.
Comparación Con Compuestos Similares
Similar Compounds
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: This compound shares the spiro[5.5]undecane core but differs in its functional groups and overall reactivity.
4-Bromopyridine-3-boronic acid: Another bromopyridine derivative, which is used in different chemical contexts.
Uniqueness
3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane is unique due to its combination of a spirocyclic structure with a bromopyridinyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H20BrN3 |
|---|---|
Peso molecular |
310.23 g/mol |
Nombre IUPAC |
3-(2-bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20BrN3/c15-13-11-12(1-6-17-13)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
Clave InChI |
SUYCEYPVYYLHKL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CCN(CC2)C3=CC(=NC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664404.png)
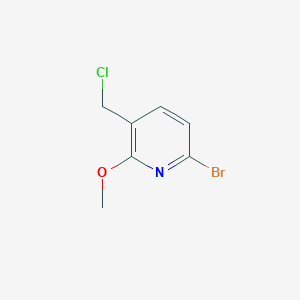

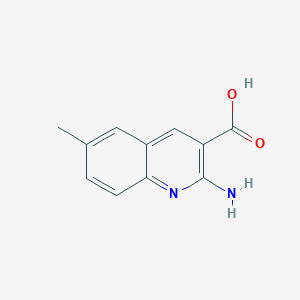
![2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664436.png)
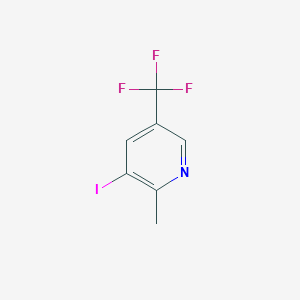
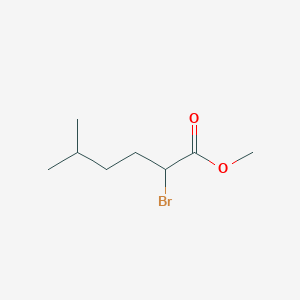
![tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13664450.png)
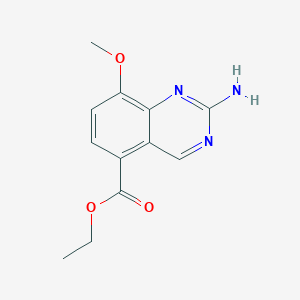
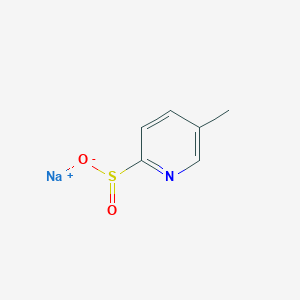
![5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13664469.png)
